"synthesis of 2-Amino-2-(3-bromophenyl)acetamide"
"synthesis of 2-Amino-2-(3-bromophenyl)acetamide"
An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-2-(3-bromophenyl)acetamide, a valuable chiral building block and intermediate in medicinal chemistry and drug development. We will explore the primary synthetic strategies, focusing on the well-established Strecker synthesis as the principal pathway. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers expert insights into the causality behind procedural choices. The guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical application.
Introduction and Strategic Overview
2-Amino-2-(3-bromophenyl)acetamide is a non-canonical α-amino amide derivative. The presence of a bromine atom on the phenyl ring provides a crucial reactive handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse compound libraries for drug discovery.[1] The core structure, an α-amino amide, is a common motif in many biologically active molecules.
The synthesis of this target molecule can be logically dissected into two primary stages:
-
Formation of the α-amino acid backbone : The creation of the 2-amino-2-(3-bromophenyl)acetic acid core.
-
Amidation : The conversion of the carboxylic acid moiety into the primary amide.
This guide will focus on the most efficient and versatile methods to achieve this synthesis, with a primary emphasis on the Strecker synthesis, a classic and reliable method for α-amino acid preparation.[2] An alternative approach via the Bucherer-Bergs reaction will also be briefly discussed.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals that 2-Amino-2-(3-bromophenyl)acetamide can be derived from the corresponding α-amino acid, which in turn can be synthesized from 3-bromobenzaldehyde, ammonia, and a cyanide source via the Strecker synthesis.[3][4] 3-Bromobenzaldehyde is a versatile and fundamental building block in organic synthesis, readily available from commercial suppliers.[5]
Primary Synthetic Pathway: The Strecker Synthesis
The Strecker synthesis is a robust, one-pot, three-component reaction that assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[2][6] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Mechanism and Rationale
The process involves two main stages:
-
Formation of the α-Aminonitrile : 3-Bromobenzaldehyde reacts with ammonia to form an imine. A nucleophilic attack by the cyanide ion on the imine carbon then yields the 2-amino-2-(3-bromophenyl)acetonitrile intermediate.[7] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia and a mild acid to catalyze imine formation.[7]
-
Hydrolysis to the Amino Acid : The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-amino-2-(3-bromophenyl)acetic acid.[8]
Caption: Workflow for the Strecker Synthesis and subsequent amidation.
Detailed Experimental Protocol
PART A: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid
-
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer.
-
To the flask, add a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water (100 mL).
-
Add 3-bromobenzaldehyde (1.0 equivalent) to the stirred solution.[5]
-
In a separate beaker, dissolve potassium cyanide (KCN, 1.1 equivalents) in water (50 mL). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.
-
Cool the aldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.
-
Slowly add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours). The formation of a precipitate (the aminonitrile) should be observed.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Step 2: Hydrolysis of the α-Aminonitrile
-
Place the crude aminonitrile in a round-bottom flask.
-
Add concentrated hydrochloric acid (HCl, ~6 M) in sufficient quantity to fully dissolve the solid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may precipitate.
-
Neutralize the solution carefully with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the zwitterionic amino acid.
-
Filter the resulting white solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield 2-amino-2-(3-bromophenyl)acetic acid.[9]
-
PART B: Synthesis of 2-Amino-2-(3-bromophenyl)acetamide
-
Principle : The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. A common and effective method is the formation of an acyl chloride followed by ammonolysis.[10]
-
Step 3: Amidation via Acyl Chloride Intermediate
-
Suspend the dry 2-amino-2-(3-bromophenyl)acetic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Note : The amino group must be protected first. A common protecting group is Boc (tert-butyloxycarbonyl).
-
N-Protection (Example with Boc Anhydride): Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA, 1.2 equivalents). Stir at room temperature until the starting amino acid is consumed. After an aqueous workup, the N-Boc protected amino acid is obtained.
-
Dissolve the N-protected amino acid in anhydrous DCM and cool to 0 °C.
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in an appropriate solvent (e.g., ammonia in methanol).
-
Stir the reaction for 2-3 hours, allowing it to warm to room temperature.
-
Perform an aqueous workup to remove ammonium salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, 2-Amino-2-(3-bromophenyl)acetamide.[11]
-
Purify the crude product by recrystallization or column chromatography.
-
Alternative Synthetic Pathway: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for synthesizing α-amino acids, starting from the same aldehyde precursor. It involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide to form a hydantoin intermediate.[12][13] This hydantoin is then hydrolyzed to the amino acid.
-
Mechanism Overview : The reaction begins with the formation of a cyanohydrin from 3-bromobenzaldehyde, which then reacts with ammonium carbonate to form a hydantoin ring structure. This stable intermediate can be isolated and subsequently hydrolyzed under strong acidic or basic conditions to cleave the ring and yield the desired α-amino acid, which can then be amidated as described previously.[14][15]
Caption: Workflow for the Bucherer-Bergs reaction and amidation.
Field Insights: Strecker vs. Bucherer-Bergs
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Intermediates | α-aminonitrile (can be unstable) | Hydantoin (often stable, crystalline, and easy to purify) |
| Conditions | Generally milder initial conditions. | Often requires heating. |
| Workup | Direct hydrolysis of the crude aminonitrile is common. | Isolation of the hydantoin intermediate is a common practice, adding a step but ensuring purity. |
| Overall Yield | Can be very high and efficient as a one-pot process. | Often provides good to excellent yields, with the purification of the hydantoin being a key advantage.[14] |
| Scope | Extremely broad for aldehydes and ketones.[16] | Also very broad and reliable.[17] |
Expert Commentary : The choice between the two methods often comes down to laboratory preference and the specific properties of the substrate. The Bucherer-Bergs reaction offers the advantage of a stable, isolable intermediate (the hydantoin), which can be a significant benefit for purification and characterization before proceeding. However, the Strecker synthesis can be more direct. For the synthesis of 2-Amino-2-(3-bromophenyl)acetamide, both routes are highly viable.
Product Characterization
To confirm the identity and purity of the synthesized 2-Amino-2-(3-bromophenyl)acetamide, a suite of standard analytical techniques is required.[18]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for aromatic protons (in the δ 6.5-7.5 ppm range), a singlet for the benzylic methine (-CH-) proton, and distinct signals for the amide (-CONH₂) and primary amine (-NH₂) protons. |
| ¹³C NMR | A characteristic peak for the amide carbonyl carbon (~170 ppm) and distinct signals for the aromatic and aliphatic carbons. |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine and amide (typically 3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (~1650 cm⁻¹), and a C-Br stretching band. |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₉BrN₂O (MW: 229.08). |
Conclusion
The synthesis of 2-Amino-2-(3-bromophenyl)acetamide is most effectively achieved through a multi-step process beginning with 3-bromobenzaldehyde. The Strecker synthesis provides a direct and efficient route to the crucial α-amino acid intermediate, which is subsequently converted to the target primary amide. This guide provides the foundational knowledge and a detailed, practical protocol for this synthesis. The inherent chirality of the product means that these methods produce a racemic mixture; enantioselective synthesis would require specialized chiral auxiliaries or catalysts, which is beyond the scope of this guide but represents a critical consideration for pharmaceutical applications.[19][20]
References
- EP0633267A1 - Process for the preparation of an alpha-amino acid amide for use in peptide synthesis - Google Patents. (n.d.).
-
Synthesis of α-Amino Acids. (n.d.). Retrieved from [Link]
-
The Crucial Role of 3-Bromobenzaldehyde in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. (2023, December 12). Retrieved from [Link]
- RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents. (n.d.).
-
Strecker Synthesis - NROChemistry. (n.d.). Retrieved from [Link]
-
A Simplified Method of Preparation of Alpha Amino Acid Amides. - American Chemical Society. (1931, August). Retrieved from [Link]
-
Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes - RSC Publishing. (2015, February 27). Retrieved from [Link]
-
The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). Retrieved from [Link]
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications - Chemistry Notes. (2021, July 27). Retrieved from [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022, February 7). Retrieved from [Link]
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]
-
Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
4-Amino-3-bromobenzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from [Link]
- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.). Retrieved from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]
- EP1566376A1 - Preparation of amino acid amides - Google Patents. (n.d.).
-
N-(3-Bromophenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]
-
Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. (2016, September 17). Retrieved from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Synthesis of α-Amino Acids [almerja.net]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. 2-AMINO-2-(3-BROMOPHENYL)ACETIC ACID | 79422-73-4 [amp.chemicalbook.com]
- 10. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 11. 2-amino-2-(3-bromophenyl)acetamide | 1105679-26-2 [m.chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. Strecker Synthesis [organic-chemistry.org]
- 17. Bucherer-Bergs Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
